molecular formula C25H19NO3 B5124955 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone

2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone

Cat. No. B5124955
M. Wt: 381.4 g/mol
InChI Key: UEVFIJKMTMLYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone, also known as Cmpd-7, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and induce the expression of p21, which leads to cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), which reduces the production of amyloid-beta. In Parkinson's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.

Future Directions

For 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone research include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential as a therapeutic agent for other diseases. Additionally, studies on the optimization of the synthesis method and the development of analogs with improved pharmacological properties are also needed.

Synthesis Methods

The synthesis method of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves a multi-step process that includes the condensation of 2-furylamine and 1-(2-bromoethyl)naphthalene, followed by cyclization with 3-(dimethylamino)propionyl chloride and 2-methyl-2-butenedioic anhydride. The final product is obtained through the reduction of the resulting ketone with sodium borohydride.

Scientific Research Applications

2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

furan-2-yl-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c27-25(24-13-6-15-28-24)21-17-26(22-11-4-3-10-20(21)22)14-16-29-23-12-5-8-18-7-1-2-9-19(18)23/h1-13,15,17H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFIJKMTMLYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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